1-Bromo-2-methyl-6-(methylsulfonyl)hexane
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Overview
Description
1-Bromo-2-methyl-6-(methylsulfonyl)hexane is an organic compound with the molecular formula C8H17BrO2S. It is a brominated alkane with a methylsulfonyl group attached to the hexane chain. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-6-(methylsulfonyl)hexane can be synthesized through several synthetic routes. One common method involves the bromination of 2-methyl-6-(methylsulfonyl)hexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-6-(methylsulfonyl)hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Sulfone derivatives.
Scientific Research Applications
1-Bromo-2-methyl-6-(methylsulfonyl)hexane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of biological pathways and as a probe to investigate enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-6-(methylsulfonyl)hexane involves its reactivity towards nucleophiles and bases. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methylsulfonyl group can participate in oxidation reactions, leading to the formation of sulfone derivatives. These reactions are facilitated by the electronic and steric properties of the substituents on the hexane chain .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylhexane: Lacks the methylsulfonyl group, making it less reactive towards oxidation.
2-Bromo-6-methylhexane: Different position of the bromine atom, leading to different reactivity and product distribution.
1-Bromo-2-methyl-6-(methylthio)hexane: Contains a methylthio group instead of a methylsulfonyl group, resulting in different chemical properties.
Uniqueness
1-Bromo-2-methyl-6-(methylsulfonyl)hexane is unique due to the presence of both a bromine atom and a methylsulfonyl group on the hexane chain. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C8H17BrO2S |
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Molecular Weight |
257.19 g/mol |
IUPAC Name |
1-bromo-2-methyl-6-methylsulfonylhexane |
InChI |
InChI=1S/C8H17BrO2S/c1-8(7-9)5-3-4-6-12(2,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
OMXKJMNGPJHXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCS(=O)(=O)C)CBr |
Origin of Product |
United States |
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